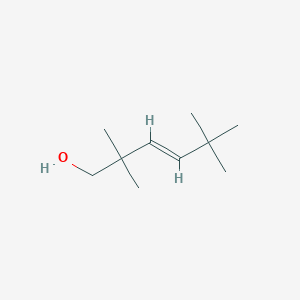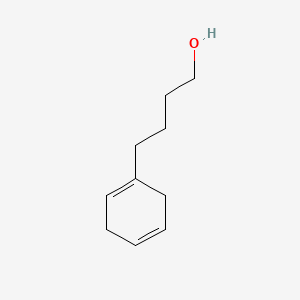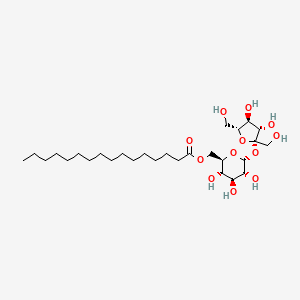
Dihydrogen hexabromoplatinate(IV) nonahydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihydrogen hexabromoplatinate(IV) nonahydrate is a laboratory chemical with the CAS number 20596-34-3 . It is used for proteomics research . The molecular formula is H2Br6Pt·9H2O .
Molecular Structure Analysis
The molecular structure of Dihydrogen hexabromoplatinate(IV) nonahydrate consists of two hydrogen atoms, six bromine atoms, one platinum atom, and nine water molecules .Physical And Chemical Properties Analysis
Dihydrogen hexabromoplatinate(IV) nonahydrate is a solid crystalline substance . Unfortunately, detailed physical and chemical properties like melting point, boiling point, density, and solubility in water are not available in the resources.Aplicaciones Científicas De Investigación
Antitumor Activity : Platinum-based complexes like dihydrogen hexabromoplatinate(IV) nonahydrate have been extensively studied for their antitumor properties. For instance, certain diorganotin(IV) complexes show in vitro antitumor activity similar to or higher than cisplatin, a well-known platinum-based chemotherapy drug (Li Qingshan et al., 2004). Similarly, phosphoplatins can activate and upregulate death receptors, causing apoptosis in cancer cells, particularly in ovarian cancer (Homa Dezvareh, 2015).
Cancer Therapy Mechanisms : Cisplatin, another platinum compound, is effective in treating various human cancers by interfering with DNA repair mechanisms and inducing apoptosis in cancer cells. However, it has some undesirable side effects (Shaloam R. Dasari & P. Tchounwou, 2014).
Electrochemistry : The electrochemisorption of hexahydroxyplatinate(IV) on titania films is studied to maximize platinum deposit, which is relevant for material science applications (Mark S. Davidson et al., 1987).
Cytotoxicity and Drug Delivery : Studies on heterocyclic platinum(IV) compounds indicate their potential as cytotoxic agents against cancer. Asymmetric platinum(IV) carboxylates with hydrophilic and lipophilic ligands show enhanced efficacy against cancer cells in vitro, suggesting potential for drug delivery systems (Chee Fei Chin et al., 2012).
Improvements in Chemotherapy : Research is ongoing to improve platinum-based chemotherapy. This includes maximizing dose intensity for better outcomes in specific cancer types and developing copper(II) hexabromoplatinate films with electrocatalytic properties for biomedical applications (N. Cheung & G. Heller, 1991).
Development of New Platinum Compounds : Emerging platinum(IV) prodrugs are being developed to combat cisplatin resistance, with a focus on targeting both cancer cells and the tumor microenvironment (Zhigang Wang et al., 2019).
Safety and Hazards
Dihydrogen hexabromoplatinate(IV) nonahydrate is considered hazardous. It can cause severe skin burns and eye damage. It may also cause respiratory irritation and an allergic skin reaction. If inhaled, it may cause allergy or asthma symptoms or breathing difficulties . It is advised to handle this chemical with protective gloves, clothing, eye protection, and face protection .
Propiedades
IUPAC Name |
hexabromoplatinum(2-);hydron;nonahydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6BrH.9H2O.Pt/h6*1H;9*1H2;/q;;;;;;;;;;;;;;;+4/p-4 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCMWXPBXPWIPMB-UHFFFAOYSA-J |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].[H+].O.O.O.O.O.O.O.O.O.Br[Pt-2](Br)(Br)(Br)(Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br6H20O9Pt |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
838.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hexabromoplatinum(2-);hydron;nonahydrate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


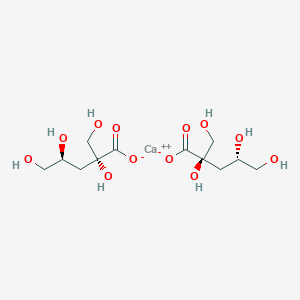
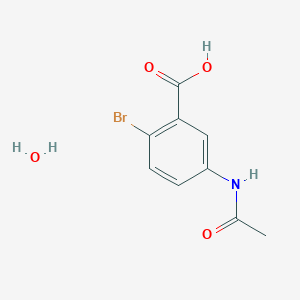
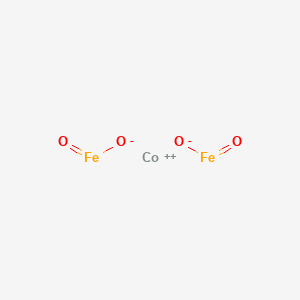
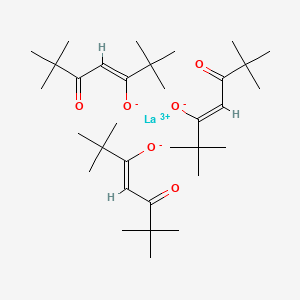
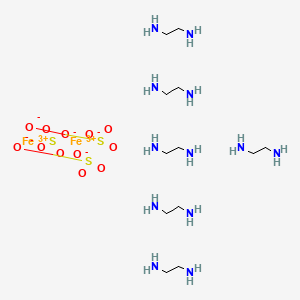

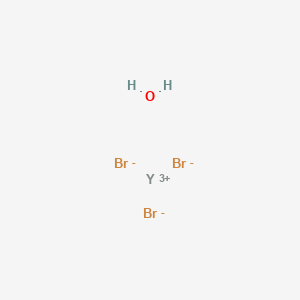
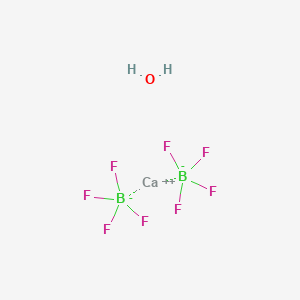
![Azane;5,7,9,11,13,15,17,19,21,23-decahydroxy-2,4,6,8,10,12,14,16,18,20,22,24,25,26,27,28,29,30,31-nonadecaoxa-1lambda6,3lambda6,5lambda6,7lambda6,9lambda6,11lambda6,13lambda6,15lambda6,17lambda6,19lambda6,21lambda6,23lambda6-dodecatungstaoctacyclo[21.1.1.11,3.13,5.17,9.111,13.115,17.119,21]hentriacontane 1,3,5,7,9,11,13,15,17,19,21,23-dodecaoxide;pentahydrate](/img/structure/B8203568.png)

